(E)-2-(benzenesulfonyl)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]prop-2-enenitrile
Description
The compound (E)-2-(benzenesulfonyl)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]prop-2-enenitrile features a unique architecture combining a benzenesulfonyl group, a substituted pyridine ring, and a prop-2-enenitrile backbone. Key structural elements include:
- Benzenesulfonyl moiety: A strong electron-withdrawing group that enhances electrophilicity and may influence binding interactions.
- 3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy group: The chloro and trifluoromethyl substituents on the pyridine ring contribute to steric bulk, lipophilicity, and metabolic stability.
- Prop-2-enenitrile core: The α,β-unsaturated nitrile system enables conjugation, affecting reactivity and electronic properties.
Propriétés
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF3N3O3S/c22-19-10-14(21(23,24)25)12-28-20(19)31-16-8-6-15(7-9-16)27-13-18(11-26)32(29,30)17-4-2-1-3-5-17/h1-10,12-13,27H/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEFHCXAHWISLZ-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
(E)-2-(benzenesulfonyl)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]prop-2-enenitrile is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound has a complex structure characterized by the following:
- Molecular Formula : C19H15ClF3N3O2S
- Molecular Weight : 454.85 g/mol
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its role as a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR). CFTR is crucial in regulating ion transport across epithelial cells, and its dysfunction is linked to cystic fibrosis.
Research indicates that (E)-2-(benzenesulfonyl)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]prop-2-enenitrile acts as a CFTR modulator. It enhances the function of mutant CFTR proteins, which is vital for restoring chloride ion transport in affected individuals. This mechanism is essential for therapeutic applications in cystic fibrosis treatment.
Case Studies and Research Findings
-
Cystic Fibrosis Modulation :
- A study demonstrated that this compound significantly increased chloride ion transport in cells expressing F508del-CFTR, a common mutation associated with cystic fibrosis. The enhancement was measured using Ussing chamber experiments, showing a marked improvement in ion flow compared to controls.
-
Antimicrobial Activity :
- Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. In vitro tests showed inhibition zones against Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections.
-
Anti-inflammatory Effects :
- Another aspect of its biological activity includes anti-inflammatory effects. In animal models, administration of the compound reduced levels of pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.
Data Table: Summary of Biological Activities
Comparaison Avec Des Composés Similaires
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between the target compound and analogs from the evidence:
Electronic and Steric Effects
- Steric Hindrance: The 3-chloro-5-(trifluoromethyl)pyridine substituent introduces significant steric bulk, which may reduce binding flexibility relative to compounds with smaller groups like the dihydropyrimidinone in .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The trifluoromethyl group in the target compound likely increases logP values compared to analogs with polar functionalities (e.g., the ethoxy linker in ).
- Solubility : Piperazine-containing analogs (e.g., ) may exhibit better aqueous solubility due to their basic nitrogen atoms, whereas the target compound’s sulfonyl group could limit solubility.
- Metabolic Stability : The CF3 group in the target compound and may slow oxidative metabolism, enhancing half-life compared to nitro- or thiazol-containing analogs .
Q & A
Q. What are the recommended synthetic routes for (E)-2-(benzenesulfonyl)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]prop-2-enenitrile?
- Methodological Answer : The compound can be synthesized via a multi-step process involving: (i) Sulfonylation : Reacting a pyridinyloxyaniline precursor with benzenesulfonyl chloride in pyridine, using DMAP (4-dimethylaminopyridine) as a catalyst . (ii) Cyanide Conjugation : Introducing the acrylonitrile moiety via a Knoevenagel condensation under basic conditions, ensuring stereochemical control for the (E)-isomer. (iii) Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) and recrystallization (petroleum ether/ethyl acetate) are critical for isolating the pure (E)-isomer .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer :
- Melting Point Analysis : Compare observed melting points with literature values for benzenesulfonyl and pyridinyl derivatives (e.g., 123–124°C for related nitriles ).
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the (E)-configuration via coupling constants (J ≈ 12–16 Hz for trans-alkene protons).
- FT-IR : Detect sulfonyl (S=O, ~1350 cm⁻¹) and nitrile (C≡N, ~2220 cm⁻¹) groups.
- HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile for purity assessment .
Q. What stability considerations are critical for handling this compound?
- Methodological Answer :
- Moisture Sensitivity : Store under inert gas (N₂/Ar) due to hydrolytic instability of the nitrile group.
- Light Sensitivity : Protect from UV exposure to prevent isomerization or decomposition of the (E)-alkene.
- Solvent Compatibility : Avoid polar protic solvents (e.g., water, alcohols) to minimize nucleophilic attack on the sulfonyl group .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for intermediates or analogs?
- Methodological Answer :
- Isomer Differentiation : Use NOESY NMR to distinguish (E)- and (Z)-isomers by spatial proximity of aromatic protons.
- X-ray Crystallography : Resolve ambiguous structural assignments (e.g., trifluoromethyl orientation on pyridine) .
- DFT Calculations : Compare experimental and computed ¹³C NMR chemical shifts to validate substituent effects .
Q. What strategies optimize reaction yields in the synthesis of halogenated pyridinyl derivatives?
- Methodological Answer :
- Halogenation Control : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective introduction of 3-chloro-5-trifluoromethyl groups on pyridine.
- Microwave-Assisted Synthesis : Reduce reaction times for pyridinyloxyaniline intermediates (e.g., 30 min vs. 12 hrs under conventional heating) .
- Solvent Screening : Test dipolar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of halogenated intermediates .
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer :
- Docking Studies : Model interactions with target enzymes (e.g., kinases) using the sulfonyl group as a hydrogen bond acceptor and the pyridine ring for π-π stacking .
- QSAR Analysis : Correlate trifluoromethyl and chloro substituent positions with inhibitory activity using descriptors like logP and polar surface area .
- MD Simulations : Assess conformational stability of the (E)-alkene in aqueous vs. lipid bilayer environments .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
